2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
“2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a chemical compound that is not widely documented. However, it appears to be related to 3-Iodophenol1 and 2-hydroxy-2-(3-iodophenyl)acetic acid2, which are aromatic organic compounds12.
Synthesis Analysis
The synthesis of similar compounds has been documented. For instance, 3-Iodophenol can be prepared by oxidative decarboxylation of 3-iodobenzoic acid1. A catalytic protodeboronation of pinacol boronic esters has also been reported3. However, the specific synthesis process for “2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is not readily available in the literature.Molecular Structure Analysis
The molecular structure of this compound is not explicitly available. However, related compounds such as 3-Iodophenyl isocyanate and 3-Iodophenyl isothiocyanate have been studied45. These compounds have similar iodophenyl groups, which may provide some insight into the structure of “2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane”.Chemical Reactions Analysis
The specific chemical reactions involving “2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” are not documented in the available literature.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” are not readily available. However, related compounds such as 2-hydroxy-2-(3-iodophenyl)acetic acid and 3-Iodophenyl acetate have been characterized72.Scientific Research Applications
Synthesis of Ortho-Modified Derivatives
Research by Spencer et al. (2002) describes the synthesis of derivatives like 2-mercapto- and 2-piperazino-(methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes and explores their inhibitory activity against serine proteases including thrombin. These derivatives showcase the compound's utility in creating biologically relevant molecules with potential therapeutic applications Spencer et al., 2002.
Development of Novel Stilbenes and Polyenes
Das et al. (2015) report on the synthesis of pinacolylboronate-substituted stilbenes and their application in creating boron-capped polyenes. These compounds are investigated for their potential in new material development for technologies such as Liquid Crystal Displays (LCDs) and as therapeutics for neurodegenerative diseases, highlighting the compound's role in materials science and medicinal chemistry Das et al., 2015.
Precision Polymerization
Yokozawa et al. (2011) examined the polymerization of a related compound to yield poly(3-hexylthiophene) with almost perfect head-to-tail regioregularity, demonstrating the compound's significance in precision polymer synthesis. This study contributes to the development of high-quality polymers for electronic applications Yokozawa et al., 2011.
Synthesis of Boronic Esters
Research into the synthesis of benzyloxycyanophenylboronic esters by El Bialy et al. (2011) shows the utility of this compound in the creation of boronic esters, which are pivotal in cross-coupling reactions, further emphasizing its role in advanced organic synthesis El Bialy et al., 2011.
Electrochemical Studies
Tanigawa et al. (2016) explored the electrochemical properties and reactions of sulfur-containing organoboron compounds, including derivatives of 2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This study highlights the compound's relevance in electrochemistry and its potential in developing novel electrochemical reactions Tanigawa et al., 2016.
Safety And Hazards
The safety data and hazards associated with “2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” are not documented in the available literature. However, safety data sheets for related compounds such as 3-Iodophenyl isocyanate and 3-Iodophenyl isothiocyanate provide information on potential hazards, precautionary measures, and first-aid measures45.
Future Directions
The future directions for the study and application of “2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” are not explicitly mentioned in the available literature. However, related compounds such as 2-Fluoro-3-iodophenylboronic acid and 6-Bromo-2-fluoro-3-iodophenylboronic acid are being studied for their potential applications89.
properties
IUPAC Name |
2-(3-iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BIO2/c1-11(2)12(3,4)16-13(15-11)9-6-5-7-10(14)8-9/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHFNMSHDHAHDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BIO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10462094 | |
Record name | 2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10462094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
408492-28-4 | |
Record name | 2-(3-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10462094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Iodophenylboronic acid pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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